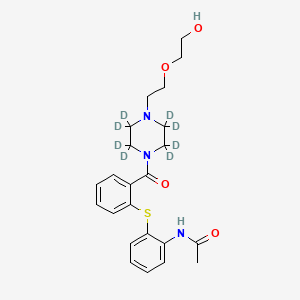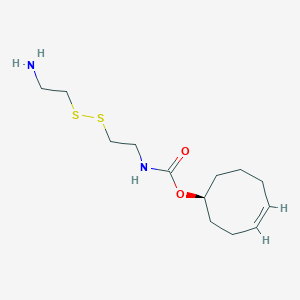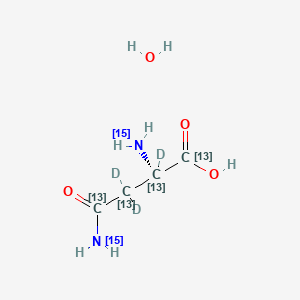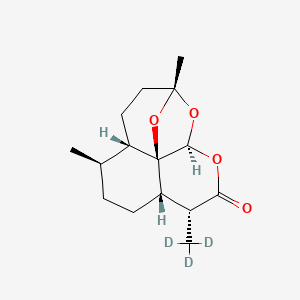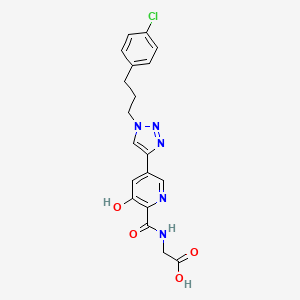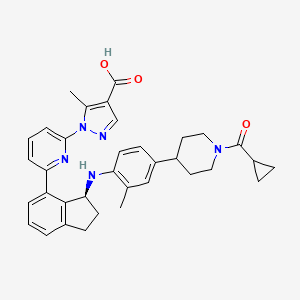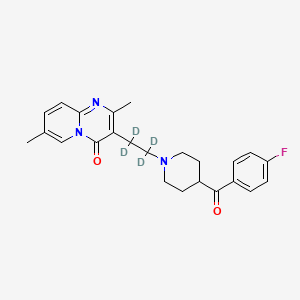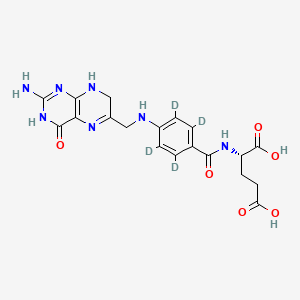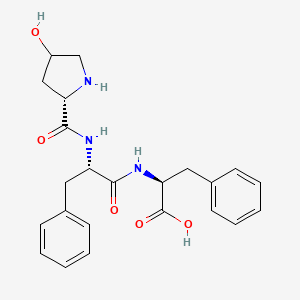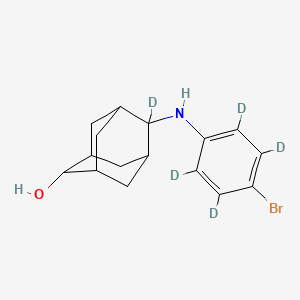
6-Hydroxy Bromantane-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy Bromantane-d5 is a deuterated derivative of 6-Hydroxy Bromantane. It is a synthetic compound with the molecular formula C₁₆H₁₅D₅BrNO and a molecular weight of 327.27 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Hydroxy Bromantane-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Hydroxy Bromantane-d5 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of bromantane derivatives.
Biology: It is used in studies involving metabolic pathways and the effects of deuterium substitution on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-Hydroxy Bromantane-d5 involves its interaction with various molecular targets and pathways in the body. It is known to affect the dopaminergic and serotonergic systems, leading to increased release and metabolism of neurotransmitters such as dopamine and serotonin . This action is believed to contribute to its potential therapeutic effects, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
6-Hydroxy Bromantane-d5 is similar to other bromantane derivatives, such as 6-Hydroxy Bromantane and Bromantane. the presence of deuterium atoms in this compound makes it unique, as it allows for the study of deuterium effects on biological systems and metabolic pathways. Other similar compounds include:
6-Hydroxy Bromantane: A non-deuterated version of this compound.
Bromantane: A parent compound of this compound, known for its psychostimulant and adaptogenic properties.
Properties
Molecular Formula |
C16H20BrNO |
|---|---|
Molecular Weight |
327.27 g/mol |
IUPAC Name |
6-(4-bromo-2,3,5,6-tetradeuterioanilino)-6-deuterioadamantan-2-ol |
InChI |
InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-9-5-11-7-10(15)8-12(6-9)16(11)19/h1-4,9-12,15-16,18-19H,5-8H2/i1D,2D,3D,4D,15D |
InChI Key |
VALMSWJHKMROEO-FQPFGFDGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC2(C3CC4CC2CC(C3)C4O)[2H])[2H])[2H])Br)[2H] |
Canonical SMILES |
C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



